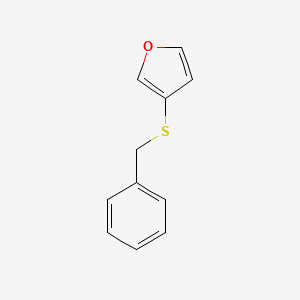

3-(Benzylthio)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10OS |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

3-benzylsulfanylfuran |

InChI |

InChI=1S/C11H10OS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8H,9H2 |

InChI Key |

AMJSCERDOZHIEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 3 Benzylthio Furan and Its Congeners

Fundamental Synthetic Pathways for the Furan (B31954) Core Functionalization

The construction and modification of the furan ring are foundational steps in the synthesis of 3-(benzylthio)furan. Chemists employ various methods to either build the heterocyclic ring with the desired substitution pattern or to introduce functional groups onto a pre-existing furan core.

Nucleophilic Addition and Substitution Reactions on Furan Derivatives

Furan's aromatic character makes it susceptible to electrophilic substitution, which is a common strategy for functionalization. derpharmachemica.com However, nucleophilic attack is also a viable pathway, particularly for introducing substituents at the 3-position. One approach involves the nucleophilic addition of organometallic reagents to furan derivatives. For instance, the addition of methyllithium (B1224462) to 2,3-dimethylmaleic anhydride, followed by reduction, is a step in the synthesis of a furanone derivative. researchgate.net While not a direct route to this compound, this illustrates the principle of nucleophilic addition to a furan precursor.

Cycloaddition Approaches to Furan Ring Formation

Cycloaddition reactions offer a powerful method for constructing the furan ring itself, often with control over the substitution pattern. derpharmachemica.com A notable example is the [4+3] cycloaddition of furans with oxyallyl cations to produce polyfunctionalized cycloheptenones, which can be further manipulated. researchgate.net Another approach involves the [3+2] cycloaddition of an in-situ generated α-oxygenated propargyl anion with an aldehyde, followed by intramolecular cyclization to yield polysubstituted furans. organic-chemistry.orgacs.org Furthermore, 1,3-dipolar cycloaddition reactions provide a modular route to furans from aldehydes, acyl chlorides, and alkynes, allowing for control over each substituent. rsc.org These methods provide a framework for creating a 3-substituted furan core that can then be further functionalized.

Installation of the Benzylthio Group: Targeted Synthetic Routes

Once a suitable furan precursor is obtained, the next critical step is the introduction of the benzylthio group. This is typically achieved through coupling reactions or by first creating a thiol on the furan ring and then alkylating it.

Coupling Reactions with Benzyl (B1604629) Mercaptan and Halide Precursors

The direct coupling of a furan derivative with benzyl mercaptan or a related sulfur source is an efficient method for forming the C-S bond. Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. google.commdpi.comnih.gov For example, aryl bromides can react with thiols in the presence of a palladium catalyst to form the corresponding thioether. google.com This methodology can be applied to the synthesis of this compound by using a 3-halofuran as the starting material. Copper-catalyzed reactions also provide a viable alternative for the thioetherification of benzyl alcohols with thiols. nih.gov The reaction of benzyl chloride with ammonium (B1175870) sulfhydrate is another established method for producing benzyl mercaptan, which can then be used in subsequent coupling reactions. google.com

Thiolation and Subsequent Alkylation Strategies

An alternative two-step strategy involves first introducing a thiol group onto the furan ring (thiolation) and then reacting it with a benzyl halide. The thiolation of furan derivatives can be achieved using reagents like Lawesson's reagent. benchchem.com For instance, furan-2-ol derivatives can be converted to furan-2-thiol (B88526) using this reagent. benchchem.com Although this example is for the 2-position, similar principles can be applied to obtain furan-3-thiol. Once the furan-3-thiol is prepared, it can be alkylated with benzyl chloride or benzyl bromide to yield this compound. google.comjmaterenvironsci.com This alkylation is typically carried out in the presence of a base. jmaterenvironsci.com

Advanced Synthetic Approaches to Benzylthiofuran Systems

Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules like this compound and its congeners. uta.eduku.dk These advanced techniques often provide greater efficiency, control, and access to a wider range of derivatives. rsc.org Microwave-assisted synthesis has been employed for the rapid, three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols to produce β-keto thioethers, which can then be cyclized to form fused furans. rsc.org Additionally, multicomponent reactions that generate 1,3-dipoles in situ, followed by cycloaddition, offer a modular approach to highly substituted furans. rsc.org The development of novel catalysts and reaction conditions continues to expand the toolkit for synthesizing functionalized furan systems. numberanalytics.comgrafiati.comrsc.org

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more starting materials are combined in a single reaction vessel to form a complex product in one step. nih.gov This approach is prized for its ability to build molecular complexity quickly and with high atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product. nih.govacs.org

In the context of furan synthesis, MCRs offer a direct route to highly substituted furan rings. nih.govtubitak.gov.tr For instance, a one-pot reaction can be designed where a source of the furan ring, a benzylthiol equivalent, and other components are brought together to assemble the this compound structure. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are widely applied to furan synthesis in general. nih.govtubitak.gov.tr For example, a study by Kondoh et al. describes a formal [3+2] cycloaddition to create tetrasubstituted furans, a process that can be performed in a one-pot fashion. researchgate.net Another example involves the reaction of arylglyoxals, acetylacetone, and phenols to produce highly functionalized furans in a single step. nih.govtubitak.gov.tr These examples highlight the potential of MCRs to be adapted for the synthesis of this compound and its congeners.

A notable example of a one-pot synthesis leading to a related furan derivative is the synthesis of 2-alkynyl-3-(benzylthio)furans. In this process, both the formation of the furan ring and the introduction of the benzylthio group are accomplished in a single reaction vessel, achieving a 61% isolated yield. This one-pot reaction was also successfully performed on a gram scale, demonstrating its potential for larger-scale production. researchgate.net

| Reactants | Product | Yield | Reference |

| Arylglyoxals, Acetylacetone, Phenols | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives | Excellent | nih.govtubitak.gov.tr |

| 2-alkynylfuran precursor, Benzylsulfenyl chloride | 2-alkynyl-3-(benzylthio)furan | 61% (one-pot) | researchgate.net |

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of heavy metal catalysts. mdpi.com These metals can be expensive, toxic, and difficult to remove from the final product. Metal-free and organocatalytic approaches offer a more sustainable and environmentally friendly alternative. mdpi.comrsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. researchgate.net For the synthesis of furans, organocatalysts can be employed to facilitate the key bond-forming steps. For instance, the diastereodivergent synthesis of chiral annulated furans can be achieved using natural cinchona alkaloids as organocatalysts. rsc.org Another approach involves the use of a base-catalyzed reaction of α-hydroxy ketones and cyano compounds to produce tetrasubstituted furans without the need for a metal catalyst. mdpi.com This method is advantageous as it uses readily available starting materials and proceeds under relatively mild conditions. mdpi.com

A direct metal-free method for the synthesis of 3-halo-2-thiobenzo[b]furans has been developed through the halosulfenylation of benzo[b]furans using disulfides and N-halosuccinimides. rsc.org While this produces a benzofuran (B130515) derivative, the principles could potentially be adapted for the synthesis of this compound. Furthermore, a transition-metal-free one-pot protocol for synthesizing halobenzo[b]furans has been developed using O-aryl carbamates and alkynylsulfones. nih.gov

| Reaction Type | Catalysis | Key Features | Reference |

| Asymmetric addition/cycloisomerization | Organocatalysis (cinchona alkaloids) | Synthesis of chiral annulated furans | rsc.org |

| Base-catalyzed reaction | Metal-free | Uses α-hydroxy ketones and cyano compounds | mdpi.com |

| Halosulfenylation | Metal-free | Direct synthesis of 3-halo-2-thiobenzo[b]furans | rsc.org |

| o-Lithiation/cyclization | Transition-metal-free | Synthesis of halobenzo[b]furans from O-aryl carbamates | nih.gov |

Microwave-Assisted and Green Chemistry Principles in Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com This technique aligns well with the principles of green chemistry, which aim to design chemical processes that are more environmentally friendly. acs.org

The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including those with a furan or benzofuran core. researchgate.netresearchgate.netrsc.org For example, the synthesis of certain benzimidazole (B57391) derivatives has been achieved with good to excellent yields in short reaction times using microwave energy under solvent-less and catalyst-free conditions. researchgate.net Similarly, microwave-assisted synthesis of 3-aminobenzo[b]thiophenes has been reported to be rapid and high-yielding. rsc.org While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the search results, the successful application of this technology to similar structures suggests its high potential for this target molecule. vulcanchem.com

Green chemistry principles extend beyond just the use of microwaves. They also encompass the use of renewable feedstocks, the reduction of derivatives, and the design of safer chemicals and processes. acs.orgrsc.org The synthesis of furan derivatives from biomass-derived sources like furfural (B47365) is a prime example of utilizing renewable feedstocks. rsc.orgund.edu The development of catalytic routes from 5-hydroxymethylfurfural (B1680220) to produce diisocyanates containing a furan ring is another instance of applying green chemistry principles to furan chemistry. rsc.org

| Technique/Principle | Application | Advantages | Reference |

| Microwave-assisted synthesis | Synthesis of various heterocycles | Reduced reaction times, increased yields | researchgate.netmdpi.comresearchgate.netrsc.org |

| Green Chemistry | Use of renewable feedstocks (e.g., furfural) | Sustainability | rsc.orgund.edu |

| Green Chemistry | Development of safer synthetic routes | Intrinsic safety, reduced pollution | rsc.org |

Optimization of Reaction Conditions and Scalability Studies

The successful synthesis of a chemical compound in a research laboratory is only the first step. For a synthetic method to be truly useful, it must be optimizable to provide the best possible yield and purity, and it must be scalable, meaning it can be performed on a larger scale to produce greater quantities of the product.

Optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to find the ideal set of conditions. For example, in the palladium-catalyzed synthesis of functionalized furans, a study systematically evaluated different catalysts, solvents, bases, and oxidants to achieve high yields. mdpi.com In another case, the synthesis of 3,4-disubstituted-furan-2(5H)-one derivatives was optimized by testing various palladium catalysts and bases, with PdCl2(dppf)2 and Cs2CO3 in a toluene/water solvent system at 70°C for 12 hours being identified as the optimal conditions. researchgate.net

Scalability is a crucial factor for the practical application of a synthetic method. A reaction that works well on a milligram scale may not be feasible on a gram or kilogram scale. Researchers often perform gram-scale reactions to demonstrate the scalability of their methods. For instance, a one-pot synthesis of 2-alkynyl-3-(benzylthio)furan was successfully scaled up to a 5.0 mmol scale, yielding 1.3 g of the product in 57% yield, indicating its potential for larger-scale production. researchgate.net Similarly, a metal-free synthesis of tetrasubstituted furans was scaled up 20-fold, and although the yield decreased slightly, it remained high at 91%, demonstrating the method's practical potential. mdpi.com

| Compound/Reaction | Optimization Details | Scalability | Reference |

| Functionalized furans | Systematic evaluation of catalysts, solvents, bases, oxidants | Not specified | mdpi.com |

| 3,4-disubstituted-furan-2(5H)-ones | Tested various Pd catalysts and bases | Not specified | researchgate.net |

| 2-alkynyl-3-(benzylthio)furan | Not specified | Successful gram-scale synthesis (1.3 g) | researchgate.net |

| Tetrasubstituted furans | Not specified | Successful 20-fold scale-up | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 3 Benzylthio Furan Derivatives

Reactivity at the Sulfur Center of the Benzylthio Group

The sulfur atom in the benzylthio moiety is a key site for chemical modification, readily undergoing oxidation and participating in nucleophilic substitution reactions.

Selective Oxidation to Sulfoxides and Sulfones

The sulfur atom of the benzylthio group can be selectively oxidized to form the corresponding sulfoxides and sulfones. evitachem.comorganic-chemistry.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.orgysu.am The degree of oxidation, whether to the sulfoxide (B87167) or sulfone, can be controlled by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org For instance, the use of one equivalent of the oxidant tends to favor the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone.

Various reagents and systems have been developed for the efficient and selective oxidation of sulfides. organic-chemistry.org Urea-hydrogen peroxide adducts have been used for solid-state oxidation of various organic molecules, including the conversion of sulfides to sulfoxides and sulfones. organic-chemistry.org Another effective method involves the use of N-fluorobenzenesulfonimide (NFSI) as the oxidant, where the selectivity towards either the sulfoxide or sulfone can be controlled by varying the amount of NFSI in the presence of water. rsc.org The choice of solvent and catalyst can also influence the outcome. For example, the catalytic oxidation of thioanisole (B89551) to its sulfoxide and sulfone has been studied using tert-butyl hydroperoxide (TBHP) or H₂O₂ as oxidants in solvents like dichloromethane (B109758) or methanol, with catalysts such as vanadia-silica. researchgate.net

Table 1: Reagents for Selective Oxidation of Sulfides

| Oxidizing Agent/System | Product(s) | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry controls product. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide, Sulfone | Solid-state reaction. organic-chemistry.org |

| N-fluorobenzenesulfonimide (NFSI)/H₂O | Sulfoxide, Sulfone | Selectivity controlled by NFSI loading. rsc.org |

| TBHP/Vanadia-Silica Catalyst | Sulfoxide, Sulfone | Catalytic system with high activity. researchgate.net |

Participation in Nucleophilic Substitution Reactions

The benzylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups at the 3-position of the furan (B31954) ring. evitachem.combenchchem.com The susceptibility of the C-S bond to cleavage by nucleophiles provides a pathway to further derivatize the furan core. These reactions are often facilitated by the use of a base in a suitable solvent, such as dimethylformamide or tetrahydrofuran (B95107). evitachem.com

Reactivity of the Furan Heterocycle

The furan ring in 3-(benzylthio)furan exhibits its own characteristic reactivity, including electrophilic substitution, ring-opening, and cycloaddition reactions.

Electrophilic Substitution Patterns and Regioselectivity

Furan is a π-rich heterocycle that undergoes electrophilic aromatic substitution more readily than benzene (B151609). chemicalbook.compearson.com The oxygen atom in the furan ring donates electron density to the ring, making it highly reactive towards electrophiles. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 (α) positions, as the resulting carbocation intermediates are better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. chemicalbook.compearson.comscribd.com Attack at the C3 or C4 (β) positions leads to a less stable intermediate. chemicalbook.comscribd.com

For a 3-substituted furan like this compound, the directing effect of the existing substituent must be considered. The benzylthio group is an ortho-, para-directing group in electrophilic aromatic substitution on a benzene ring, which translates to directing incoming electrophiles to the 2- and 5-positions of the furan ring. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 2-position, and to a lesser extent, the 5-position. Such reactions require mild conditions to avoid polymerization or ring-opening of the furan ring. scribd.commatanginicollege.ac.in

Ring-Opening Reactions and Subsequent Transformations

The furan ring, being less aromatic than thiophene (B33073) or benzene, is susceptible to ring-opening reactions under certain conditions. chemicalbook.commatanginicollege.ac.in These reactions can be initiated by acids or through catalytic processes. matanginicollege.ac.innih.gov For instance, the hydrogenolysis of furanic compounds can lead to the cleavage of the Csp²–O bond, resulting in the formation of aliphatic alcohols. nih.gov This process can be initiated by the protonation of the furan oxygen, followed by a nucleophilic attack of a hydride at the C2 position in an SN2-type reaction. nih.gov While specific studies on the ring-opening of this compound are not detailed in the provided context, the general reactivity of the furan ring suggests its potential for such transformations, which could lead to a variety of linear-chain sulfur-containing compounds.

Cycloaddition and Diels-Alder Reactivity of the Furan System

Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comwikipedia.org The reactivity of furan in Diels-Alder reactions is generally lower than that of cyclopentadiene (B3395910) but can be influenced by substituents on the ring. researchgate.netrsc.org Electron-donating groups on the furan ring tend to increase its reactivity as a diene. researchgate.net The benzylthio group at the 3-position of this compound would be expected to influence the dienophilic reactivity and the regioselectivity of the cycloaddition.

The Diels-Alder reaction of furans can be reversible, and the stereoselectivity (endo/exo) is often a key consideration. mdpi.com The presence of substituents can modify both the reactivity and the selectivity of the cycloaddition. researchgate.netrsc.org These reactions provide a powerful method for the construction of complex, bridged-ring systems. wikipedia.org

Rearrangement Processes and Isomerization Pathways

While specific studies on the rearrangement and isomerization of this compound are not extensively documented, the inherent chemical functionalities suggest several potential transformation pathways. These include sigmatropic rearrangements involving the benzylthio moiety and isomerization of the furan ring under certain catalytic conditions.

One notable potential rearrangement is the thia-Sommelet-Hauser rearrangement, a beilstein-journals.orgdicp.ac.cn-sigmatropic shift that can occur in benzylic sulfur ylides. nih.gov For a derivative of this compound, this process would be initiated by the deprotonation of the benzylic methylene (B1212753) group to form a sulfur ylide. This ylide can then undergo a beilstein-journals.orgdicp.ac.cn-sigmatropic rearrangement, leading to the formation of a new C-C bond at the ortho position of the benzene ring and migration of the furan ring to the benzylic carbon. Subsequent tautomerization would lead to the aromatic product. This rearrangement is a known process for various benzyl (B1604629) thioethers and represents a plausible, though not yet experimentally confirmed, pathway for the structural modification of this compound derivatives. wikipedia.orgnumberanalytics.com

Isomerization of the furan ring itself can be catalyzed by acids or transition metals. maxapress.comnipne.ro Gold-catalyzed isomerization of alkynyl epoxides to furans, for instance, proceeds through coordination of the catalyst to the alkyne, followed by ring-opening of the epoxide and subsequent cyclization and proton transfers to form the furan ring. maxapress.commaxapress.com While not a direct isomerization of a pre-formed furan, this highlights the role of metal catalysts in furan ring formation and potential for rearrangement. In the context of this compound, acid-catalyzed isomerization could potentially lead to ring-opening and re-cyclization, possibly altering the substitution pattern, although such transformations would likely require forcing conditions and compete with other reactions.

Mechanistic Studies of Intramolecular Cyclization and Annulation Reactions

The presence of the furan and benzylthio groups in this compound derivatives provides a scaffold for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. A significant example is the synthesis of thieno[3,2-b]furans. researchgate.net

In a study focused on the synthesis of 2,3,5,6-tetrasubstituted thieno[3,2-b]furans, 2-alkynyl-3-(benzylthio)furans were utilized as key intermediates. researchgate.net These precursors are synthesized through a one-pot reaction involving a formal [3+2] cycloaddition. The subsequent and crucial step is the Brønsted base-mediated intramolecular cyclization of the 2-alkynyl-3-(benzylthio)furan.

The proposed mechanism for this cyclization involves the deprotonation of the benzylic carbon of the benzylthio group by a strong base, such as potassium tert-butoxide (t-BuOK). This generates a benzyl anion which then undergoes an intramolecular nucleophilic attack on the adjacent alkyne moiety. The resulting intermediate then undergoes isomerization of the double bond to achieve aromatization, yielding the fused thieno[3,2-b]furan (B2985385) ring system. researchgate.net

The scope of this intramolecular annulation has been investigated, demonstrating its utility for the synthesis of a variety of substituted thieno[3,2-b]furans. The reaction proceeds efficiently for substrates with different substituents on the furan ring and the alkynyl group.

| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 2,3,5-triphenyl-6-silylthieno[3,2-b]furan | 85 | researchgate.net |

| 2 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3,5-diphenyl-6-silylthieno[3,2-b]furan | 82 | researchgate.net |

| 3 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-3,5-diphenyl-6-silylthieno[3,2-b]furan | 78 | researchgate.net |

| 4 | 2-Thienyl | Phenyl | 2-(2-Thienyl)-3,5-diphenyl-6-silylthieno[3,2-b]furan | 75 | researchgate.net |

This intramolecular cyclization serves as a powerful method for the construction of complex heterocyclic systems from appropriately substituted this compound precursors. The mechanistic understanding of such annulation reactions is crucial for the rational design and synthesis of novel fused furan derivatives with potential applications in materials science and medicinal chemistry.

Theoretical and Computational Chemistry Investigations on 3 Benzylthio Furan

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for analyzing the electronic characteristics of 3-(Benzylthio)furan. These methods allow for a detailed depiction of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of molecules like this compound. DFT calculations are used to determine the optimized molecular geometry and electronic properties. By employing specific basis sets, such as 6-311++G(d,p), researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles.

These calculations reveal how the electron density is distributed across the furan (B31954) ring, the sulfur atom, and the benzyl (B1604629) group. This information is critical for understanding the molecule's stability and its interactions with other chemical species. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the computed structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is primarily located on the furan ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed more over the furan and benzyl rings, suggesting where a nucleophilic attack might occur.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, this energy gap helps to quantify its chemical hardness and softness, providing insights into its reactivity profile.

Interactive Data Table: FMO Properties of this compound

| Property | Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

Conformational Analysis and Molecular Flexibility Studies

The flexibility of the this compound molecule is primarily due to the rotational freedom around the C-S and S-C bonds linking the furan and benzyl groups.

The benzylthio group is not static; it can rotate relative to the furan ring. Computational studies can map out the potential energy surface (PES) associated with the rotation around the C(furan)-S and S-C(benzyl) bonds. By calculating the energy at different dihedral angles, the rotational barriers can be determined. These barriers indicate the energy required for the molecule to change its conformation. The most stable conformation (the global minimum on the PES) corresponds to the most likely shape of the molecule under normal conditions. The dynamics of this rotation influence how the molecule presents itself for interaction with other molecules.

When substituents are introduced onto either the furan or the benzyl ring of this compound, stereocenters can be created. This leads to the possibility of different stereoisomers (enantiomers or diastereomers). Computational methods can be used to predict the relative stabilities of these different isomers. Understanding the stereochemistry is vital as different stereoisomers can have vastly different biological activities and chemical properties. For instance, the placement of a substituent can sterically hinder the rotation of the benzylthio group, locking the molecule into a specific conformation.

Reactivity Prediction and Site Selectivity Modeling

Computational models are invaluable for predicting where and how this compound will react. By analyzing various calculated properties, a detailed picture of its chemical behavior can be constructed.

Molecular Electrostatic Potential (MEP) maps are a key tool in this regard. The MEP surface visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the sulfur atom and the oxygen in the furan ring, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Furthermore, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the electron distribution, pinpointing the most reactive atoms. For electrophilic substitution reactions on the furan ring, computational models can predict whether the attack is more likely to occur at the C2 or C5 position by evaluating the stability of the intermediate structures (sigma complexes). This site selectivity is a fundamental aspect of the molecule's reactivity.

Application of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energy)

Reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting how and where a molecule will react. pnrjournal.com For this compound, these descriptors help to characterize the chemical behavior of the furan ring, the thioether linkage, and the benzyl group.

Fukui Functions: The Fukui function is a key descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It measures the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net For aromatic heterocycles like furan, electrophilic substitution is a characteristic reaction. uoanbar.edu.iq Studies on related five-membered heterocyclic rings show that the positions adjacent to the heteroatom (C2 and C5) are generally the most reactive towards electrophiles. uoanbar.edu.iqsemanticscholar.org In the case of this compound, the substitution at the C3 position would influence the electron distribution, but the C2 and C5 positions are still expected to be highly susceptible to electrophilic attack. The Fukui function allows for a quantitative prediction of which of these sites is more favorable. semanticscholar.org

Local Ionization Energy: The average local ionization energy (ALIE) is another descriptor that provides insight into a molecule's reactivity. uwo.ca It represents the average energy required to remove an electron from any point in the space of the molecule. uwo.ca Regions with lower ionization energy are more electron-rich and thus more susceptible to electrophilic attack. physchemres.org For this compound, mapping the ALIE across the molecular surface would highlight the electron-rich areas of the furan ring and the sulfur atom, indicating likely centers of reactivity. uwo.caphyschemres.org This analysis complements the predictions made by Fukui functions.

Table 1: Key Reactivity Descriptors and Their Significance

| Reactivity Descriptor | Information Provided | Predicted Application for this compound |

|---|---|---|

| Fukui Function (f(r)) | Identifies sites susceptible to nucleophilic, electrophilic, or radical attack by analyzing changes in electron density. researchgate.net | Predicts the most likely atoms on the furan ring (likely C2 or C5) and the sulfur atom to participate in chemical reactions. |

| Local Ionization Energy (Ī(r)) | Maps the energy required to remove an electron from a point in the space of the molecule; lower values indicate higher reactivity toward electrophiles. uwo.caphyschemres.org | Highlights electron-rich regions, corroborating predictions from Fukui functions and identifying potential sites for interaction with electrophilic reagents. |

| Chemical Hardness (η) | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. physchemres.org | Indicates the overall stability and reactivity of the molecule. A lower hardness value would suggest higher reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. physchemres.org | Provides a measure of the molecule's capacity to act as an electrophile in reactions. |

Electrostatic Potential Energy (ESP) Surface Mapping

Electrostatic Potential (ESP) surface mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. arxiv.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wuxiapptec.com This visualization is invaluable for understanding intermolecular interactions, as it highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For this compound, the ESP map would display:

Negative Potential (Red/Yellow): These regions, rich in electrons, are prone to electrophilic attack. They are expected to be concentrated around the oxygen atom in the furan ring and the sulfur atom of the thioether group due to the presence of lone pairs of electrons. researchgate.net These sites are also potential hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient areas are susceptible to nucleophilic attack. For this compound, positive potential would likely be found around the hydrogen atoms, particularly those attached to the furan ring. researchgate.net

Neutral Potential (Green): These regions, such as the hydrocarbon backbone of the benzyl group, represent areas of relatively neutral charge.

The ESP map provides a qualitative guide to how the molecule will interact with other molecules, including biological receptors or other reactants. wuxiapptec.comchemrxiv.org It is a fundamental tool for predicting non-covalent interactions like hydrogen bonding and electrostatic attractions, which are central to molecular recognition. researchgate.net

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques that predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with another (a receptor, typically a protein). nih.govnih.gov These methods are cornerstones of modern drug design, allowing for the virtual screening of compounds and providing insights into the structural basis of molecular recognition. pensoft.net

Ligand-Target Interaction Analysis

Docking simulations place a ligand, such as this compound, into the binding site of a target protein and evaluate the fit. nih.gov The output is a set of "poses," or specific orientations of the ligand, ranked by a scoring function that estimates the strength of the interaction. pensoft.net

Analysis of these poses reveals detailed ligand-target interactions, including:

Hydrogen Bonds: Crucial for specificity, these form between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). biorxiv.org The oxygen and sulfur atoms of this compound could act as hydrogen bond acceptors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target, such as the benzyl and furan rings interacting with hydrophobic amino acid residues. biorxiv.org

π-π Stacking: Aromatic rings, like the furan and benzyl groups, can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: These are general attractive or repulsive forces between atoms.

Studies on similar furan-containing compounds have successfully used docking to elucidate these types of interactions within the active sites of various enzymes, guiding the design of more potent inhibitors. rsc.orgrsc.orgresearchgate.net For this compound, such an analysis would identify key amino acid residues involved in its binding to a hypothetical target, providing a roadmap for chemical modifications to enhance its activity.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Participating Moiety of this compound | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond Acceptor | Furan Oxygen, Thioether Sulfur | Amino acids with donor groups (e.g., Serine, Threonine, Lysine, Arginine) |

| Hydrophobic Interactions | Benzyl Ring, Furan Ring | Aliphatic residues (e.g., Alanine, Valine, Leucine, Isoleucine) |

| π-π Stacking | Benzyl Ring, Furan Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| π-Sulfur Interactions | Thioether Sulfur and Furan/Benzyl Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Binding Affinity Calculations and Molecular Recognition Studies

While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately calculate binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine the scoring from initial docking runs. nih.gov These calculations provide a more quantitative estimate of the free energy of binding (ΔG), which correlates directly with the inhibition constant (Ki) or IC50 value of a compound. nih.gov

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. nih.govmdpi.com Computational studies are essential for understanding the structural and energetic basis of this process. uvic.ca By calculating the binding affinities of a series of related compounds, researchers can develop a structure-activity relationship (SAR), which explains how changes in the ligand's structure affect its binding potency. nih.gov For this compound, these calculations could predict how modifications to the furan or benzyl rings would impact its ability to bind to a specific protein target, thereby guiding the optimization of the molecule for a desired biological effect. mpg.dechemrxiv.org

Structure Activity Relationship Sar Studies and Biological Potential in Vitro/pre Clinical Focus

Modulation of Enzyme Activities by Benzylthiofuran Derivatives

The benzylthiofuran scaffold has been identified as a promising starting point for the development of potent enzyme inhibitors. Strategic modifications to this core structure have led to compounds with significant inhibitory activity against kinases and proteases involved in disease pathways.

A series of tricyclic furan (B31954) derivatives based on the benzothieno[3,2-b]furan scaffold have been designed and synthesized as novel inhibitors of IκB kinase β (IKKβ). mdpi.comnih.gov This enzyme is a critical component in the NF-κB signaling pathway, which is heavily implicated in inflammatory diseases. nih.gov

One of the most potent compounds identified was a benzothieno[3,2-b]furan derivative, which demonstrated strong inhibitory activity against IKKβ in both enzymatic and cellular assays. mdpi.comnih.gov SAR studies revealed that the potent activity of this scaffold originates from an intramolecular, non-bonded interaction between the sulfur atom of the thiophene (B33073) ring and an oxygen atom in the urea side chain. This interaction constrains the molecule in a planar conformation, which is favorable for binding to the kinase. nih.gov The hypothesis of this S---O interaction was later confirmed by X-ray crystallography of a related compound bound to the kinase JNK3. nih.gov

Further modifications to the benzothieno[3,2-b]furan core focused on improving metabolic stability. The introduction of 6-alkoxy substituents led to the discovery of derivatives with comparable IKKβ inhibitory activity to the parent compound but with enhanced metabolic profiles. Among these, compounds with appropriate lipophilicity were found to possess good oral bioavailability. mdpi.comnih.gov

Table 1: IKKβ Inhibitory Activity of Benzothieno[3,2-b]furan Derivatives

| Compound ID | Core Structure | Key Substituents | IKKβ IC₅₀ (nM) | Cellular Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 13a | Benzothieno[3,2-b]furan | Unsubstituted | 11 | 0.14 |

| 16a | Benzothieno[3,2-b]furan | 6-methoxy | 12 | 0.17 |

| 16h | Benzothieno[3,2-b]furan | 6-isopropoxy | 15 | 0.19 |

| 13g | Benzothieno[3,2-b]furan | 7-fluoro | 10 | 0.15 |

Data sourced from studies on tricyclic furan derivatives as IKKβ inhibitors. nih.gov

Research into inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease, has explored various heterocyclic scaffolds. Among these, furo[2,3-d] mdpi.comnih.govthiazinamine derivatives have been identified as potent BACE1 inhibitors. nih.gov These molecules, while not simple benzylthiofurans, incorporate a furan ring fused to a sulfur-containing heterocycle, making them structurally relevant.

The synthesis and SAR studies of these compounds showed that their inhibitory mechanism is driven by interactions with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. nih.govfrontiersin.org A co-crystal structure of a representative inhibitor bound to BACE1 revealed that the biaryl amide portion of the molecule engages the S1 and S3 pockets of the enzyme. nih.gov This work established that the furo[2,3-d]thiazine scaffold can serve as an effective bioisostere for other known BACE1 inhibitor cores. nih.gov

Table 2: BACE1 Inhibitory Activity of Furo[2,3-d] mdpi.comnih.govthiazinamine Derivatives

| Compound ID | Key Substituents | BACE1 IC₅₀ (nM) |

|---|---|---|

| 2a | R = H | >10000 |

| 2c | R = 2-F-Ph | 210 |

| 2e | R = 2,5-diF-Ph | 26 |

| 2f | R = 5-Cl-2-F-Ph | 16 |

Data represents a selection of derivatives from SAR studies on furo[2,3-d] mdpi.comnih.govthiazinamine inhibitors. nih.gov

Antiviral Efficacy against Viral Targets

The benzylthiofuran scaffold and related structures have shown considerable promise as platforms for the development of novel antiviral agents, demonstrating activity against a range of viral pathogens.

The highly pathogenic H5N1 avian influenza virus represents a significant public health concern. In the search for novel inhibitors, a series of furan-carboxamide derivatives were synthesized and evaluated for their anti-H5N1 activity. mdpi.com A key finding from this research was the identification of 2,5-dimethyl-N-(2-(benzylthio)ethyl)furan-3-carboxamide as a hit compound with micromolar potency against the H5N1 virus. mdpi.com

Systematic SAR studies led to the optimization of this initial hit. The resulting compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed the best activity against the H5N1 virus, with a 50% effective concentration (EC₅₀) of 1.25 µM and a 50% cytotoxic concentration (CC₅₀) of over 100 µM. mdpi.com These studies demonstrated that the 2,5-dimethyl-substituted furan ring and the presence of the sulfur atom were significant for anti-influenza activity. Furthermore, the substituent on the phenyl ring played a key role, with an electron-withdrawing nitro group at the para position yielding the most potent compound. mdpi.comresearchgate.net

Table 3: Anti-H5N1 Activity of Furan-Carboxamide Derivatives

| Compound ID | Benzyl (B1604629) Ring Substituent | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1a | 4-NO₂ | 1.25 | >100 | >80 |

| 1b | H | 10.47 | >100 | >9.55 |

| 1c | 4-Cl | 4.31 | >100 | >23.2 |

| 1d | 4-F | 5.06 | >100 | >19.76 |

Data sourced from studies on furan-carboxamide derivatives as H5N1 inhibitors. mdpi.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. researchgate.net They are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase enzyme, disrupting its catalytic activity. The benzylthio moiety has been incorporated into various heterocyclic systems to create potent NNRTIs.

One such example is U-31,355 (4-amino-2-(benzylthio)-6-chloropyrimidine), which was identified as a specific and potent inhibitor of the RNA-directed DNA polymerase function of HIV-1 RT. mdpi.com Kinetic studies revealed that U-31,355 acts as a mixed inhibitor with respect to both the template-primer and the dNTP binding sites. mdpi.com It was found to have a significantly higher affinity for the enzyme-substrate complex than for the free enzyme, suggesting that it impairs a step after the formation of this complex, such as phosphoester bond formation or enzyme translocation. mdpi.com Although the core of U-31,355 is a pyrimidine, its activity highlights the importance of the benzylthio group in achieving potent inhibition of HIV-1 RT.

Following a comprehensive review of published scientific literature, no specific research findings detailing the structure-activity relationships or antiviral efficacy of 3-(benzylthio)furan derivatives against Herpes Simplex Virus Type 1 (HSV-1) or Coxsackievirus B2 (CVB-2) could be located. The existing body of research on antivirals for these specific viruses focuses on other classes of chemical compounds.

Antimicrobial Properties

The furan nucleus is a core structure in numerous biologically active compounds, and its derivatives have been extensively studied for their therapeutic potential. nih.govutripoli.edu.ly The incorporation of a benzylthio group into various molecular scaffolds has also been shown to confer significant antimicrobial properties. The conjugation of these two moieties in this compound and its derivatives has been a subject of research to explore their efficacy against a range of pathogenic microorganisms.

Antifungal Efficacy against Fungal Strains

Furan and benzofuran (B130515) derivatives have been identified as possessing significant antifungal properties. researchgate.net The incorporation of a benzylthio functional group has been explored as a strategy to create potent antifungal agents. A notable study involved designing a series of triazole alcohol antifungals by introducing a benzylthio moiety onto a fluconazole scaffold. nih.govresearchgate.net The resulting compounds exhibited a superior activity profile against 16 Candida isolates compared to fluconazole. nih.gov Specifically, compounds 8b and 8e were active not only against fluconazole-susceptible isolates but also against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 0.063 to 16 μg/ml. nih.govresearchgate.net

Furthermore, naturally occurring benzyl furanones isolated from the marine-derived fungus Aspergillus terreus have demonstrated antifungal activity. nih.gov Compounds, including (±)-asperfuranone , (+)-asperfuranone , and (-)-asperfuranone , displayed activity against Candida albicans with MIC values of 32, 16, and 64 μg/mL, respectively. nih.gov These findings highlight the potential of the benzylthiofuran scaffold in the development of new antifungal agents.

| Compound | R | C. albicans (ATCC 90028) | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) |

| 8b | 4-F | 0.063 | 0.063 | 0.125 |

| 8e | 2,4-diF | 0.063 | 0.125 | 0.125 |

| Fluconazole | - | 0.5 | 1 | 0.5 |

Data sourced from Future Medicinal Chemistry, 10(9), 1085-1098. nih.gov

| Compound | Antifungal Activity MIC (μg/mL) |

| Candida albicans (ATCC 10231) | |

| (±)-asperfuranone | 32 |

| (+)-asperfuranone | 16 |

| (-)-asperfuranone | 64 |

| Amphotericin B | 0.5 |

Data sourced from Marine Drugs, 16(12), 497. nih.gov

Receptor Modulation and Ligand Design (e.g., Adenosine A2A Receptor Antagonism)

The design of selective ligands for G protein-coupled receptors (GPCRs) is a cornerstone of modern medicinal chemistry. The adenosine A2A receptor (A2AAR) has emerged as a significant drug target for various conditions. The furan ring is a key structural feature in well-known A2AAR antagonists, such as ZM-241385 .

Research into ligand design has demonstrated that strategic modifications to a core scaffold can dramatically alter its pharmacological activity. A compelling example is the conversion of an A2AAR agonist into an antagonist by introducing a thiophene group, which is considered isosteric to the furan group of ZM-241385. researchgate.net This highlights the critical role of the five-membered aromatic heterocycle in orienting the ligand within the receptor's binding pocket to elicit an antagonistic response. researchgate.net The crystal structure of the A2AAR reveals that antagonists like ZM-241385 occupy the orthosteric binding pocket, where the furan moiety engages in key interactions. nih.gov The relatively large size of some antagonist molecules necessitates a significant conformational movement of specific residues, such as Y271, to accommodate the ligand. nih.gov This structural adaptability of the receptor, guided by the ligand's scaffold, is crucial for achieving potent and selective antagonism. The established role of the furan ring in A2AAR antagonists suggests that a this compound scaffold could be a promising starting point for designing novel and selective modulators for this receptor.

Elucidation of Molecular Mechanisms Underlying Biological Activities (excluding clinical impact)

The biological activities of this compound and related compounds can be attributed to several molecular mechanisms, targeting different cellular components in microbes and interacting with specific protein receptors.

The antimicrobial action of furan-containing compounds is often multifaceted. The furan ring can act as a scaffold that facilitates electron transfer processes, leading to the generation of reactive intermediates within bacterial cells. orientjchem.org These intermediates can subsequently cause damage to critical macromolecules such as bacterial DNA and ribosomal proteins. orientjchem.org Some nitrofuran analogs have been identified as potent inhibitors of the bacterial GroEL/ES chaperonin system, which is essential for proper protein folding and bacterial survival. arizona.eduiu.edu Another identified mechanism for certain furan derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the biosynthesis of the bacterial cell wall. researchgate.net

The antifungal activity of benzylthio-containing compounds is often linked to the disruption of essential fungal enzymes. For instance, benzylthio analogs of fluconazole are believed to exert their effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is vital for the integrity of the fungal cell membrane. nih.govresearchgate.net Furthermore, the thioether moiety itself is reactive towards thiol groups, suggesting a potential mechanism involving the oxidative inhibition of enzymes that contain catalytically important cysteine residues. nih.gov

In the context of receptor modulation, the mechanism of action for A2AAR antagonists is competitive inhibition. A ligand based on a furan scaffold binds to the orthosteric site of the A2AAR, the same site as the endogenous agonist adenosine. This binding event physically blocks adenosine from accessing the receptor, thereby preventing its activation. The antagonist's structure, including the furan ring, allows it to form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, such as T88. nih.gov These interactions stabilize the receptor in an inactive conformation, which is incapable of coupling to and activating its associated Gs protein, thus inhibiting downstream signaling pathways.

Applications of 3 Benzylthio Furan and Its Derivatives in Advanced Materials and Synthetic Building Blocks

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the benzylthio group at the 3-position of the furan (B31954) ring imparts unique reactivity, making 3-(benzylthio)furan a valuable precursor for constructing intricate molecular frameworks that are otherwise challenging to synthesize.

Access to Fused Ring Systems (e.g., thieno[3,2-b]furans)

One of the most significant applications of this compound derivatives is in the synthesis of thieno[3,2-b]furans. These fused heteropentalenes, composed of fused furan and thiophene (B33073) rings, are of great interest due to their promising optoelectronic properties. researchgate.net A robust synthetic strategy involves the use of 2-alkynyl-3-(benzylthio)furans as key intermediates. researchgate.net

The process begins with the construction of the 2-alkynyl-3-(benzylthio)furan scaffold, which can be achieved in a one-pot reaction. researchgate.net The final and crucial step is the formation of the fused thiophene ring through a Brønsted base-mediated cyclization of the 2-alkynyl-3-(benzylthio)furan intermediate. researchgate.net This intramolecular cyclization proceeds efficiently when treated with a base such as potassium tert-butoxide (tBuOK) in a solvent like dimethylformamide (DMF) at room temperature. researchgate.net The reaction is often accompanied by desilylation if a silyl (B83357) protecting group is present on the alkyne. researchgate.net This methodology provides streamlined access to a wide range of densely functionalized and well-organized 2,3,5,6-tetrasubstituted thieno[3,2-b]furans. researchgate.net Control experiments suggest the reaction proceeds via an anionic mechanism rather than a radical pathway. researchgate.net

The following table summarizes the results for the Brønsted base-mediated cyclization of various 2-alkynyl-3-(benzylthio)furan substrates to yield the corresponding thieno[3,2-b]furans.

| Starting Material (2-alkynyl-3-(benzylthio)furan derivative) | Base | Solvent | Conditions | Product | Yield (%) | Ref. |

| 5a | tBuOK (1.2 equiv) | DMF | Room Temp. | 6a | 71 | researchgate.net |

| 5c | tBuOK (1.2 equiv) | DMF | Room Temp. | 6c | 81 | researchgate.net |

| 5d | tBuOK (1.2 equiv) | DMF | Room Temp. | 6d | 77 | researchgate.net |

| 5e | tBuOK (1.2 equiv) | DMF | Room Temp. | 6e | 84 | researchgate.net |

| 5f | tBuOK (1.2 equiv) | DMF | Room Temp. | 6f | 75 | researchgate.net |

Construction of Spiro-Cyclic Scaffolds

Spirocycles, which contain a quaternary carbon center common to two rings, are intriguing and versatile structural motifs found in many natural products. Their rigid, three-dimensional architecture makes them valuable scaffolds for exploring chemical space in drug discovery and materials science. ku.edu The furan ring can be incorporated into such systems, leading to spirocyclic dihydrofurans and tetrahydrofurans. nih.gov

Methodologies for constructing these scaffolds often start from precursors like N-Boc protected cyclic 2-aminoketones, which undergo reactions with organometallic reagents followed by epoxidation and spontaneous 5-exo-tet nucleophilic attack to yield spirocyclic tetrahydrofuran (B95107) methanols. nih.gov Other approaches can generate spiro[furan-2,2'-pyrroline] scaffolds through consecutive cycloaddition reactions or spiro[indoline-3,2'-furan-3',3''-indolines] via domino annulation reactions. researchgate.net While these methods highlight the feasibility of creating spiro-fused furan rings, the direct application of this compound as a key starting material for the construction of spiro-cyclic scaffolds is not yet a widely documented strategy in the reviewed literature. Developing synthetic routes that leverage the unique reactivity of the this compound unit could provide novel pathways to complex spirocyclic systems.

Contributions to the Development of Novel Organic Scaffolds

A building block in organic synthesis is a readily available molecule that can be used to construct more complex structures. chimicatechnoacta.ruresearchgate.net The development of synthetic strategies toward novel furyl- and benzofuryl-containing building blocks is driven by their potential application in materials chemistry. chimicatechnoacta.ru

The utility of this compound derivatives in creating thieno[3,2-b]furan (B2985385) systems is a prime example of its contribution to developing novel organic scaffolds. researchgate.net These fused systems are not easily accessible through other means, and the specific reactivity of the 2-alkynyl-3-(benzylthio)furan intermediate is key to the success of the synthetic route. researchgate.net The resulting tetrasubstituted thieno[3,2-b]furans represent a new class of scaffolds with potential for tuning optoelectronic properties through modification of the various substituent groups. researchgate.net This modular approach allows for the systematic study of structure-property relationships in these advanced materials. researchgate.netresearchgate.net

Potential in Polymer and Optoelectronic Material Development

While specific examples utilizing this compound in polymers are not the focus, the broader field of furan-containing polymers demonstrates the immense potential of furan-based building blocks in materials science. researchgate.net Furan-based conjugated polymers are emerging as versatile candidates for organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netdigitellinc.comacs.org

The incorporation of the furan ring into a π-conjugated polymer backbone significantly alters the material's properties. researchgate.net Compared to its thiophene analogue, the oxygen atom in furan has a smaller van der Waals radius, which can lead to denser solid-state packing structures, a desirable feature for efficient charge transport. acs.orgbeilstein-journals.org Furan-based polymers often exhibit improved solubility, higher fluorescence, and lower polarizability than their thiophene counterparts. researchgate.net Furthermore, the weaker aromaticity of furan compared to thiophene can enhance electronic delocalization along the polymer chain. researchgate.net

The strategic inclusion of furan can improve the sustainability of electronic materials, as furan and its derivatives can often be sourced from renewable biomass. researchgate.netosti.gov Researchers have designed and synthesized numerous furan-containing copolymers, such as those based on diketopyrrolopyrrole (DPP), which exhibit low band gaps and excellent hole mobilities. lbl.govsnu.edu.inrsc.org For instance, inserting furan moieties into DPP polymer backbones improves solubility, allowing for the use of smaller side chains, which can in turn promote better structural ordering and device efficiency in solar cells. lbl.govacs.org The ability to tune the optoelectronic properties by incorporating furan makes it a highly attractive building block for the next generation of organic electronic materials. digitellinc.comiaea.org

The table below details the performance of several furan-containing polymers in optoelectronic applications.

| Polymer Name | Furan-Containing Building Block | Application | Key Performance Metric | Ref. |

| PDPP-FPF | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) | OTFT | Hole mobility of 0.02 cm²/V·s | rsc.org |

| PDPP-FNF | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) | OTFT | Hole mobility of 0.11 cm²/V·s | rsc.org |

| PDPP-FNF | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) | OPV | Power Conversion Efficiency (PCE) of 2.6% | rsc.org |

| PDPP-FAF | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) | OPV | Power Conversion Efficiency (PCE) of 2.5% | rsc.org |

| PDPP2FT | Furan-thiophene DPP derivative | OPV | PCE up to 5.0% | lbl.gov |

| PDPP3F | Furan-furan DPP derivative | OPV | PCE up to 4.1% | lbl.gov |

| syn-DNBDF | dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran | OTFT | Hole mobility <0.10 cm²/V·s | beilstein-journals.orgbeilstein-journals.org |

| Naphtho[2,1-b:6,5-b']difuran derivative | Naphthodifuran | OFET | Hole mobility of 3.6 cm²/V·s | beilstein-journals.org |

Advanced Analytical Techniques for Characterization of Benzylthiofuran Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-(Benzylthio)furan in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR experiments provide detailed information about the chemical environment, connectivity, and relative number of each type of nucleus.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton framework. Key diagnostic signals confirm the presence of the benzyl (B1604629) group and the 3-substituted furan (B31954) ring.

Benzyl Group Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, integrating to five protons. The two methylene (B1212753) protons (S-CH₂-Ph) are magnetically equivalent and appear as a sharp singlet, a highly characteristic signal for the benzylthio moiety. Its downfield shift is due to the deshielding effect of the adjacent sulfur atom and phenyl ring.

Furan Ring Protons: The three protons on the furan ring exhibit distinct chemical shifts and coupling patterns. The proton at the C2 position is typically the most downfield due to the inductive effect of the adjacent ring oxygen. The proton at C5 is also in a similar environment, while the proton at C4 is generally the most upfield of the furan protons.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | m | 1H | Furan H-2 |

| ~7.35 | m | 1H | Furan H-5 |

| ~7.30 - 7.20 | m | 5H | Phenyl Protons (Ar-H) |

| ~6.35 | m | 1H | Furan H-4 |

Note: 'm' denotes multiplet, 's' denotes singlet. Actual chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum for this compound is expected to show 9 distinct signals, as two pairs of carbons in the phenyl ring (ortho and meta) are chemically equivalent.

Aromatic Carbons: Four signals are expected for the benzyl ring: one for the ipso-carbon (attached to the CH₂ group), one for the para-carbon, and two for the two pairs of equivalent ortho- and meta-carbons.

Furan Carbons: Four distinct signals correspond to the furan ring carbons. The carbon atom directly attached to the sulfur (C3) has a characteristic chemical shift, as do the C2, C4, and C5 carbons.

Aliphatic Carbon: A single signal in the aliphatic region corresponds to the methylene (-CH₂-) carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~143.5 | Furan C-2 |

| ~140.2 | Furan C-5 |

| ~137.5 | Phenyl ipso-C |

| ~129.0 | Phenyl ortho-C |

| ~128.5 | Phenyl meta-C |

| ~127.2 | Phenyl para-C |

| ~120.0 | Furan C-3 (C-S) |

| ~110.5 | Furan C-4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum confirms the presence of the aromatic rings (phenyl and furan), the C-S bond, and the aliphatic C-H bonds of the methylene bridge.

Key characteristic absorption bands include:

Aromatic C-H Stretch: Sharp peaks observed above 3000 cm⁻¹, characteristic of C-H bonds on sp²-hybridized carbons (phenyl and furan rings).

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group.

C=C Ring Stretching: A series of absorptions in the 1600–1450 cm⁻¹ region, which are indicative of the carbon-carbon double bonds within both the phenyl and furan rings.

C-S Stretch: The carbon-sulfur bond vibration typically gives rise to a weak absorption in the fingerprint region, often found between 700 and 600 cm⁻¹.

Aromatic C-H Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from out-of-plane C-H "wagging" vibrations. For the monosubstituted phenyl ring, characteristic bands are expected around 740 cm⁻¹ and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3110–3030 | C-H Stretch | Aromatic (Phenyl & Furan) |

| 2950–2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1605–1585, 1500–1450 | C=C Stretch | Aromatic Ring (Phenyl & Furan) |

| ~1150 | C-O-C Asymmetric Stretch | Furan Ring |

| 750–730 and 710–690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and gaining structural insights from its fragmentation pattern under energetic conditions.

For this compound (C₁₁H₁₀OS), the nominal molecular weight is 190 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The calculated exact mass for [C₁₁H₁₀OS]⁺ is 190.04526 Da.

When subjected to Electron Ionization (EI), the molecule forms a molecular ion (M⁺) at m/z 190. This molecular ion subsequently undergoes characteristic fragmentation. The most prominent fragmentation pathway involves the cleavage of the benzylic carbon-sulfur bond, which is relatively weak.

Base Peak (m/z 91): This cleavage results in the formation of the highly stable benzyl cation ([C₇H₇]⁺), which is often observed as the base peak (the most intense signal) in the spectrum. The stability of this cation is due to its resonance delocalization, often represented as the tropylium (B1234903) ion.

Other Fragments: The corresponding furan-3-thiolate radical ([C₄H₃OS]•) is the neutral species lost in this process. Another possible, though less favored, fragmentation can produce the furanothio cation at m/z 99 ([C₄H₃OS]⁺).

The observation of the molecular ion at m/z 190 and a dominant base peak at m/z 91 is a definitive mass spectrometric signature for a benzyl thioether structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of molecules within a crystal lattice.

For this compound, which is typically an oil at ambient temperature, obtaining a single crystal suitable for SC-XRD analysis is a necessary prerequisite. This can be achieved through techniques such as slow evaporation from a suitable solvent or cooling.

If a crystal structure were obtained, SC-XRD analysis would definitively confirm:

The connectivity of the atoms, validating the 3-substitution pattern on the furan ring.

The precise bond lengths of the C-S, S-CH₂, C-O, and all C-C bonds.

The bond angles throughout the molecule, such as the C(furan)-S-C(methylene) angle.

Intermolecular interactions in the crystal packing, such as π-π stacking between aromatic rings or other weak van der Waals forces.

While a published crystal structure for this specific compound is not commonly cited, the SC-XRD technique remains the ultimate arbiter of molecular structure for any crystalline derivative or analog.

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Given its volatility and thermal stability, this compound is well-suited for analysis by GC-MS.

Separation (GC): In the gas chromatograph, the compound is passed through a capillary column (e.g., a nonpolar DB-5 column). It is separated from starting materials, solvents, and byproducts based on differences in boiling point and interactions with the column's stationary phase. The retention time is a characteristic property under specific analytical conditions.

Identification (MS): As the compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the eluting peak, allowing for positive identification by matching the molecular ion and fragmentation pattern to known data (as described in Section 7.3).

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for both the analytical assessment of purity and the preparative-scale purification of this compound.

Purity Assessment: Analytical HPLC is used to determine the purity of a sample. A common method involves a reverse-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water. The presence of both phenyl and furan rings results in strong ultraviolet (UV) absorbance, allowing for sensitive detection with a UV-Vis detector (e.g., at 254 nm). Purity is calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks.

Isolation: Preparative HPLC uses larger columns and higher flow rates to physically separate the compound from impurities, yielding a high-purity sample for subsequent use or analysis.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₀OS |

| Benzyl cation / Tropylium ion | [C₇H₇]⁺ |

| Furanothio cation | [C₄H₃OS]⁺ |

| Acetonitrile | C₂H₃N |

| Water | H₂O |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzylthio)furan and its derivatives?

- Methodology : The synthesis of this compound derivatives often involves radical-mediated thioalkylation reactions. For example, (±)-tert-Butyltrans-4-[3-(benzylthio)propyl]-3-hydroxypyrrolidine-1-carboxylate was synthesized using 1,1′-azobis(cyclohexanecarbonitrile) as a radical initiator in 1,4-dioxane at 90°C. Subsequent deprotection with hydrochloric acid and reductive alkylation steps yield functionalized pyrrolidine derivatives . Key considerations include solvent purity, controlled temperature, and stoichiometric ratios of reactants to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS is particularly effective for volatile furan derivatives, with dynamic headspace methods detecting 30× more furan than static techniques due to enhanced sensitivity (e.g., detection limit of 68 m/z ion for furan) . NMR (¹H/¹³C) provides structural confirmation, such as distinguishing between [13C4]-labeled and unlabeled metabolites in exposure studies . High-resolution mass spectrometry (HRMS) further validates molecular formulas.

Q. What are the key considerations when designing experiments to study the stability of this compound under various conditions?

- Methodology : Stability studies should evaluate pH, temperature, light exposure, and solvent compatibility. For instance, furan derivatives are prone to oxidation and photodegradation; thus, experiments should use inert atmospheres (e.g., nitrogen) and amber glassware. Accelerated stability testing at elevated temperatures (40–60°C) can model long-term degradation. Quantify degradation products via HPLC or GC-MS, referencing calibration curves for accuracy .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be employed to trace the metabolic or degradation pathways of this compound in biological systems?

- Methodology : Administer [13C4]-labeled this compound to model organisms (e.g., rodents) and monitor urinary metabolites via LC-MS/MS. Isotopic labeling distinguishes exogenous compounds from endogenous furans or background exposure (e.g., via feed). For example, [13C4]-furan metabolites were tracked for 6 days post-administration, revealing hepatic clearance pathways and potential toxic intermediates . Parallel studies with unlabeled compounds control for environmental contamination.

Q. How do solvent choice and reaction temperature influence the yield of this compound derivatives in radical-mediated thioalkylation reactions?

- Methodology : Polar aprotic solvents like 1,4-dioxane enhance radical stability and reaction efficiency at 90°C. Lower temperatures (<70°C) reduce radical initiation, while higher temperatures (>100°C) risk decomposition. Optimize initiator concentration (e.g., 1,1′-azobis(cyclohexanecarbonitrile)) to balance radical generation and side reactions. Yields for (±)-55 and (±)-56 derivatives reached >70% under these conditions, validated by flash chromatography and melting point analysis .

Q. What strategies can resolve discrepancies in reported reaction kinetics or mechanistic pathways for this compound synthesis?

- Methodology : Conduct kinetic isotope effect (KIE) studies or computational modeling (DFT) to elucidate rate-determining steps. For example, conflicting data on thioalkylation mechanisms (radical vs. ionic pathways) can be resolved by comparing activation energies of intermediate states. Reproducibility checks under controlled humidity and oxygen levels are critical, as moisture can hydrolyze intermediates . Cross-validate findings using multiple analytical platforms (e.g., NMR, MS, XRD).

Key Considerations for Contradictory Data

- Exposure Source Differentiation : Use isotopic labeling to distinguish exogenous vs. endogenous furan derivatives, as background exposure via feed or environmental sources can skew results .

- Analytical Calibration : Standardize protocols for sample preparation (e.g., headspace vial size, incubation time) to minimize variability in GC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.